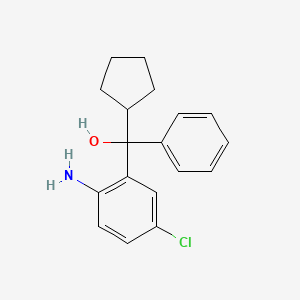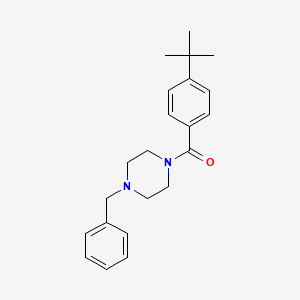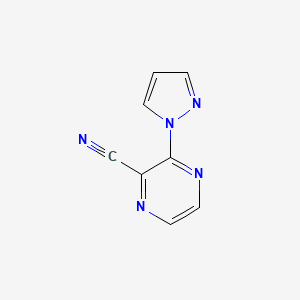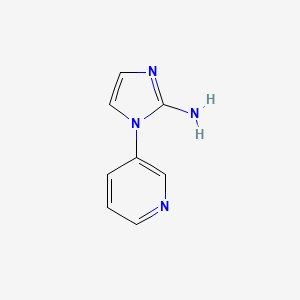
(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol” is a chemical compound with the CAS number 893766-57-9 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H12ClNO . This indicates that it contains 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on derivatives and structural analogs of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol has shown promising antimicrobial activity. For instance, compounds synthesized from similar chlorophenyl structures have been evaluated against various bacterial and fungal strains, indicating moderate to good antimicrobial properties. Studies have focused on the synthesis of formazans, pyrazolines, oxazoles, and other heterocyclic compounds with structural resemblances, exhibiting antimicrobial activity against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans. These findings suggest the potential of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol derivatives in developing new antimicrobial agents (Sah et al., 2014), (Wanjari, 2020), (Guna et al., 2015), (Patel & Shaikh, 2011).
Antioxidant and Antitumor Activities
Compounds related to (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol have been studied for their potential antioxidant and antitumor activities. Research indicates that certain synthesized compounds, especially those involving nitrogen heterocycles and complex structures, show promising results in combating oxidative stress and inhibiting tumor growth. These findings suggest a potential application of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol derivatives in cancer treatment and prevention of diseases related to oxidative stress (El-Moneim et al., 2011), (Apostol, 2021).
Anti-Inflammatory Activity
Derivatives of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol have been synthesized and assessed for their anti-inflammatory properties. Studies suggest that these compounds can exhibit significant anti-inflammatory effects, comparable to standard drugs like ibuprofen, indicating their potential application in treating inflammation-related conditions (Kumar et al., 2008).
Catalytic and Synthetic Applications
Research on (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol and its structural analogs highlights their utility in catalytic processes and synthesis of complex organic compounds. Studies have explored the use of these compounds in the synthesis of heterocycles, catalytic oxidation of alcohols, and racemization of secondary alcohols at ambient temperature. These applications demonstrate the compound's versatility in organic synthesis and potential in industrial chemical processes (Alexandru et al., 2014), (Choi et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-amino-5-chlorophenyl)-cyclopentyl-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-15-10-11-17(20)16(12-15)18(21,14-8-4-5-9-14)13-6-2-1-3-7-13/h1-3,6-7,10-12,14,21H,4-5,8-9,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCDWDKFJVHXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814559.png)



![[4-(3,5-Dimethyl-phenyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2814567.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2814568.png)


![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814577.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide](/img/structure/B2814578.png)
